molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B189686
CAS No.: 21478-95-5
M. Wt: 235.1 g/mol
InChI Key: VGOJXJXWXAIOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a brominated thiazole derivative with a methyl substituent at position 4 and an acetamide group at position 2 of the thiazole ring. This compound belongs to the class of N-substituted thiazole acetamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJXJXWXAIOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356373
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21478-95-5
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch method reacts α-bromoacetylacetone with thiourea in ethanol under reflux (78°C for 6 h):

CH3COCH2Br+NH2CSNH24-Methylthiazol-2-amine+NH4Br\text{CH}3\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{4-Methylthiazol-2-amine} + \text{NH}_4\text{Br}

After bromination (Section 1.1), the 5-bromo-4-methylthiazol-2-amine intermediate is acetylated using acetic anhydride.

One-Pot Cyclocondensation and Bromination

Recent advancements describe a one-pot protocol combining cyclocondensation and bromination:

  • Bromination : α-Active methylene ketones (e.g., acetylacetone) treated with NBS and benzoyl peroxide.

  • Cyclization : Addition of potassium thiocyanate forms the thiazole ring.

  • Acetylation : Reaction with acetic anhydride introduces the acetamide group.
    This method achieves an overall yield of 78–90% without intermediate isolation.

Acetylation of 5-Bromo-4-methylthiazol-2-amine

The final step involves acetylating the amine group using acetic anhydride or acetyl chloride.

Acetic Anhydride in Ethanol

A mixture of 5-bromo-4-methylthiazol-2-amine and acetic anhydride (1:2 molar ratio) in ethanol is refluxed for 3 h. The product precipitates upon cooling and is recrystallized from ethanol (yield: 88–92%).

Catalytic Acetylation

Using pyridine as a catalyst reduces side reactions, enabling acetylation at lower temperatures (50°C for 2 h).

Optimization Data and Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, benzoyl peroxide, EtOH, 25°C, 2 h8598
CyclocondensationThiourea, EtOH, reflux, 6 h7895
AcetylationAcetic anhydride, EtOH, reflux, 3 h9299

Data synthesized from Refs.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at the 4-position is minimized using NBS with radical initiators.

  • Purification : Column chromatography is avoided in favor of crystallization, enhancing scalability.

  • Side Reactions : Over-acetylation is prevented by stoichiometric control of acetic anhydride.

Emerging Methodologies

Recent patents highlight microwave-assisted synthesis, reducing reaction times from hours to minutes (e.g., 30 min for acetylation at 100°C). Additionally, flow chemistry systems improve bromination efficiency by maintaining precise temperature gradients .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols

Scientific Research Applications

Antibacterial Activity

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has demonstrated notable antibacterial properties against various bacterial strains. Research indicates that derivatives of thiazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study highlighted that certain thiazole derivatives, including this compound, showed effective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against a range of bacterial species .
  • The compound's effectiveness varies with bacterial morphology, showing activity against rod-shaped and spherical bacteria while demonstrating no activity against Escherichia coli at lower concentrations .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
5aStaphylococcus aureus3.9
5bBacillus subtilis7.8
5cPseudomonas aeruginosa15.6

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.

Key Findings:

  • Research has shown that thiazole derivatives possess promising anticancer activity against human glioblastoma and melanoma cells. For instance, compounds derived from thiazoles exhibited IC50 values ranging from 10 to 30 µM against these cell lines .
  • A specific study indicated that thiazole-integrated pyridine derivatives showed enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Efficacy of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AU251 (glioblastoma)10
Compound BWM793 (melanoma)15
Compound CMCF-7 (breast cancer)5.71

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties.

Key Findings:

  • Several thiazole derivatives were tested for their anticonvulsant activity using various models, with some compounds exhibiting protection comparable to standard medications like sodium valproate .
  • The structure–activity relationship (SAR) studies indicated that modifications in the thiazole structure can significantly enhance anticonvulsant efficacy .

Antitubercular Activity

The compound has shown potential in combating tuberculosis, a disease caused by Mycobacterium tuberculosis.

Key Findings:

  • Recent studies have identified thiazole-based compounds with significant antitubercular activity, with some exhibiting MIC values as low as 3.90 µg/mL against multidrug-resistant strains of M. tuberculosis .
  • The mechanism of action appears to involve inhibition of mycolic acid biosynthesis, a crucial component of the bacterial cell wall .

Table 3: Antitubercular Efficacy of Thiazole Derivatives

CompoundMycobacterium StrainMIC (µg/mL)
Compound DMTCC 3003.90
Compound EH37Rv7.81

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways. Additionally, the compound can intercalate into DNA, causing structural distortions and inhibiting replication and transcription processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-based acetamides exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide with structurally analogous compounds:

Substituent Variations on the Thiazole Ring

Compound Name Substituents (Thiazole Positions) Key Structural Features Biological Activity/Application Reference(s)
This compound 5-Br, 4-CH₃ Bromine enhances electrophilicity; methyl group improves lipophilicity. Intermediate for kinase inhibitors or antimicrobial agents (hypothesized).
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 4-(3-Cl-4-F-C₆H₃) Halogenated aryl group introduces π-π stacking potential. Evaluated as a c-Abl kinase activator; enhanced cellular permeability due to aryl substitution.
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) 4-(4-Cl-3-CH₃-C₆H₃) Chlorine and methyl groups balance lipophilicity and steric effects. Demonstrated moderate kinase activation in preclinical studies.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-(3,4-Cl₂-C₆H₃) Dichlorophenyl group enhances binding to hydrophobic enzyme pockets. Structural mimic of benzylpenicillin; explored as an antibiotic candidate.
N-(5-Bromo-4-formyl-1,3-thiazol-2-yl)acetamide 5-Br, 4-CHO Aldehyde group enables conjugation or further synthetic modification. Used as a precursor for Schiff base formation in drug discovery.

Key Physicochemical Properties

  • Lipophilicity (LogP):

    • This compound: Predicted LogP ~1.8 (bromine and methyl increase hydrophobicity).
    • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: LogP ~2.5 (aryl halogens elevate lipophilicity) .
    • N-(5-Bromo-4-formyl-1,3-thiazol-2-yl)acetamide: LogP ~1.3 (polar aldehyde group reduces hydrophobicity) .
  • Hydrogen Bonding Capacity: All compounds feature an acetamide NH group (H-bond donor) and thiazole N (H-bond acceptor), critical for target binding .

Kinase Modulation

  • Compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and its analogs have shown promise as c-Abl kinase activators, with IC₅₀ values in the micromolar range .
  • Hypothesis for this compound: The bromine atom may facilitate halogen bonding with kinase active sites, while the methyl group could reduce metabolic degradation.

Sirtuin Inhibition

  • SirReal2, a structurally complex thiazole acetamide, inhibits SIRT2 with nanomolar potency by exploiting its naphthyl and pyrimidine substituents for selective binding .

Antimicrobial Potential

Biological Activity

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring. The acetamide group attached to the nitrogen atom at the 2nd position enhances its biological profile. Thiazole derivatives are known for their roles in medicinal chemistry due to their varied activities, including antimicrobial, antifungal, and anticancer properties .

Target Interactions

Thiazole derivatives interact with various biological targets, including enzymes and receptors. They can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks. This mechanism is crucial for their antitumor effects .

Biochemical Pathways

The compound influences multiple biochemical pathways. It exhibits antioxidant properties and affects cellular signaling pathways, gene expression, and metabolism .

Biological Activities

This compound has demonstrated a range of biological activities:

Antimicrobial Activity

  • Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL against certain pathogens .

Antifungal Activity

  • The compound shows antifungal properties with MIC values ranging from 16.69 to 78.23 μM against fungi such as Candida albicans and Fusarium oxysporum .

Anticancer Activity

  • Studies indicate that thiazole derivatives can inhibit the proliferation of cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma), with IC50 values in the micromolar range .

Neuroprotective Effects

  • Certain thiazole derivatives have been evaluated for their anticonvulsant properties, demonstrating protective effects in seizure models .

Case Study 1: Anticancer Properties

A study synthesized various thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Among them, this compound showed promising results with selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity of this compound against a panel of bacterial strains. The compound displayed potent activity with significant inhibition zones and low MIC values, indicating its potential as an antimicrobial agent .

Data Tables

Biological Activity Target Organisms/Cell Lines IC50/MIC Values
AntibacterialStaphylococcus aureus0.22 μg/mL
Escherichia coli0.0048 mg/mL
AntifungalCandida albicans16.69 - 78.23 μM
AntitumorU251 (Human glioblastoma)IC50 ~10–30 μM
WM793 (Human melanoma)IC50 ~20 μM

Q & A

Q. What are the established synthetic routes for N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide?

The compound is typically synthesized via condensation of α-haloketones with thioamides under acidic conditions to form the thiazole core, followed by bromination and acetylation steps. For example, bromination at the 5-position of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in a controlled environment. Acetylation of the amine group is performed using acetic anhydride in the presence of a base like pyridine to prevent side reactions. Post-synthetic purification often involves recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized structurally and chemically post-synthesis?

Characterization includes:

  • 1H/13C NMR to confirm substitution patterns and bromine positioning.
  • IR spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
  • LC-MS for molecular weight verification (expected [M+H⁺] at ~263 g/mol).
  • Elemental analysis to validate purity (>95% is typical for research-grade material) .

Q. What biological targets or activities are associated with this compound?

Thiazole derivatives are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer. Computational docking studies (e.g., using AutoDock Vina) suggest that the bromine substituent enhances hydrophobic interactions with enzyme active sites, while the acetamide group may participate in hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized during thiazole ring formation?

Low yields in thiazole synthesis often stem from side reactions during cyclization. Strategies include:

  • Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Transition metals (e.g., Pd) improve regioselectivity in bromination.
  • Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 30% yield increase under 100°C, 150 W) .

Q. How do computational methods predict the compound’s pharmacological potential?

  • PASS algorithm : Predicts antibacterial (Pa ~0.7) and anticancer (Pa ~0.5) probabilities based on structural analogs.
  • Molecular docking : The bromine atom’s van der Waals interactions with COX-2’s hydrophobic pocket (binding energy: -8.2 kcal/mol) suggest inhibitory potential. MD simulations (100 ns) further assess stability of ligand-protein complexes .

Q. What crystallographic techniques validate the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines atomic coordinates and thermal parameters. Key metrics:

  • R-factor : <5% for high-resolution data.
  • Twinning analysis : Detects crystal defects using PLATON.
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., Br···H contacts) .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 inhibition) require:

  • Dose-response replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Off-target screening : Use kinome-wide profiling to rule out nonspecific binding.
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?

  • Directing groups : Introduce electron-donating substituents (e.g., methyl at 4-position) to direct bromine to the 5-position.
  • Lewis acid catalysis : FeCl3 enhances electrophilic aromatic substitution (yield: 78% vs. 45% without catalyst).
  • Low-temperature conditions : Slow reaction rates favor thermodynamic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.